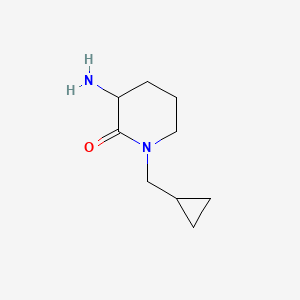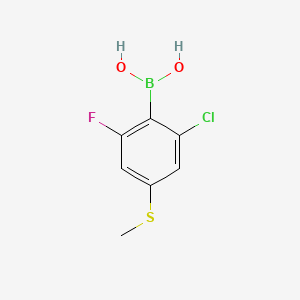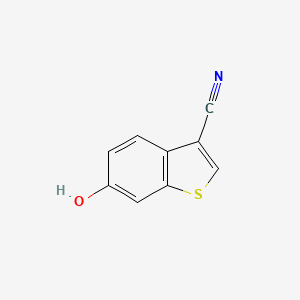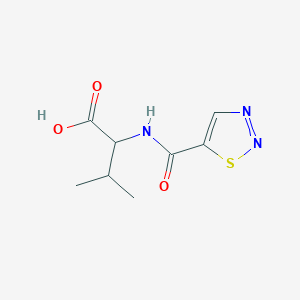
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 7th position, and a ketone group at the 4th position of the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Bromination: The bromine atom is introduced at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Phenylation: The phenyl group is introduced at the 7th position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid.
Oxidation: The ketone group at the 4th position is introduced through an oxidation reaction using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group at the 4th position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl derivatives with functional groups like carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, dichloromethane).
Major Products
Substitution: Substituted naphthyridines with various functional groups.
Reduction: 6-Bromo-7-phenyl-1,8-naphthyridin-4-ol.
Oxidation: Phenyl derivatives with carboxylic acids or aldehydes.
科学的研究の応用
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and phenyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-7-phenyl-1,8-naphthyridin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-Bromo-7-methyl-1,8-naphthyridin-4(1H)-one: Similar structure with a methyl group instead of a phenyl group.
7-Phenyl-1,8-naphthyridin-4(1H)-one: Lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one is unique due to the presence of both the bromine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C14H9BrN2O |
|---|---|
分子量 |
301.14 g/mol |
IUPAC名 |
6-bromo-7-phenyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H9BrN2O/c15-11-8-10-12(18)6-7-16-14(10)17-13(11)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChIキー |
MAZDQRWXKGXCCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=O)C=CNC3=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)

![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)






![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)

![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
